2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole
Description
2-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole is a heterocyclic compound combining a 1,3,4-thiadiazole ring, a piperidine scaffold, and an indole moiety. The thiadiazole group is linked to the piperidine via an ether bond, while the piperidine is further functionalized with a carbonyl group bridging to the indole nitrogen. This structural complexity confers unique physicochemical and biological properties. The 1,3,4-thiadiazole ring is electron-deficient and contributes to metabolic stability and binding interactions, while the indole moiety may enable π-stacking and hydrophobic interactions with biological targets . Such hybrid structures are often explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or agrochemical applications .
Properties
IUPAC Name |
1H-indol-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(14-9-11-3-1-2-4-13(11)18-14)20-7-5-12(6-8-20)22-16-19-17-10-23-16/h1-4,9-10,12,18H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVFIFYFDZDCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize the properties of 2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole, it is compared to three classes of analogous compounds: thiadiazole derivatives , piperidine-linked heterocycles , and indole-containing hybrids . Key structural and functional differences are highlighted below.
Structural and Functional Comparison
Table 1: Structural Features and Bioactivity
¹ Inferred from structural similarity to kinase inhibitors in recent patents .
Pharmacological and Agricultural Potential
- Kinase Inhibition : The compound shares structural motifs with Principia Biopharma’s kinase inhibitors (e.g., tolebrutinib analogs), where the piperidine-carbonyl group facilitates target binding . However, the indole moiety may alter selectivity compared to pyrazolo[3,4-d]pyrimidine-based drugs.
Physicochemical Properties
Table 2: Hypothetical Properties vs. Comparators
| Property | Target Compound | 1,3,4-Thiadiazole Derivatives | Piperidine-Pyrimidine Hybrids |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 | 200–300 | 450–550 |
| LogP (Predicted) | 2.8–3.5 | 1.5–2.5 | 3.0–4.0 |
| Aqueous Solubility (mg/mL) | Low (<0.1) | Moderate (0.1–1.0) | Very Low (<0.01) |
| Thermal Stability | High (decomp. >250°C) | Moderate (decomp. ~200°C) | Variable |
Note: Data extrapolated from structurally related compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiadiazole precursors (e.g., 2-aminothiazol-4(5H)-one) under acidic reflux conditions (acetic acid, sodium acetate) to form the thiadiazole-indole core .
- Step 2: Piperidine functionalization via nucleophilic substitution or carbamate coupling. For example, reacting 4-hydroxypiperidine with thiadiazol-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiadiazol-2-yloxy group .
- Optimization: Control reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.1 for nucleophilic substitution) to maximize yield (typically 60–85%) and purity (>95% by HPLC) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98%) .
- Structural Confirmation:
- NMR: ¹H and ¹³C NMR to verify indole NH (δ 10–12 ppm), piperidine protons (δ 1.5–3.5 ppm), and thiadiazole C=S (δ 160–170 ppm in ¹³C) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₅N₃O₂S₂: 382.07) .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
- Kinase Inhibition: Screening against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, with IC₅₀ determination .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to:
- Assay Design: Parallel testing in kinase panels (e.g., 50-kinase profiler) to identify selectivity trends. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Variable Identification: Compare assay conditions:
- Cell Line Variability: Test across multiple lines (e.g., primary vs. immortalized cells) .
- Compound Stability: Assess degradation via LC-MS under assay conditions (pH, temperature) .
- Statistical Validation: Use ANOVA to confirm reproducibility across triplicate experiments. Report 95% confidence intervals for IC₅₀ values .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Target Prediction: Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity to known ligands .
- Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectories) to identify key residues (e.g., ATP-binding pocket in EGFR) .
- Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinity changes from SAR modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
